molecular formula C18H18N2O5 B355765 2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid CAS No. 940540-44-3

2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid

Cat. No.: B355765
CAS No.: 940540-44-3
M. Wt: 342.3g/mol
InChI Key: VTTGIUMIJSSPSP-UHFFFAOYSA-N
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Description

2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is a benzoic acid derivative featuring a substituted anilino-carbonyl group at the 3-position of the benzene ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for bioactive small molecules targeting inflammation or enzyme inhibition .

Properties

IUPAC Name

2-[[3-(2-methoxyethylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-25-10-9-19-16(21)12-5-4-6-13(11-12)20-17(22)14-7-2-3-8-15(14)18(23)24/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTGIUMIJSSPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-[(2-Methoxyethyl)carbamoyl]aniline

Reagents :

  • 3-Nitrobenzoyl chloride reacts with 2-methoxyethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Reduction of nitro group : Catalytic hydrogenation (H₂, Pd/C) or using SnCl₂/HCl converts the nitro group to an amine.

Reaction :

3-Nitrobenzoyl chloride+2-MethoxyethylamineTEA, DCM3-Nitro-N-(2-methoxyethyl)benzamideH2/Pd-C3-Amino-N-(2-methoxyethyl)benzamide\text{3-Nitrobenzoyl chloride} + \text{2-Methoxyethylamine} \xrightarrow{\text{TEA, DCM}} \text{3-Nitro-}N\text{-(2-methoxyethyl)benzamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Amino-}N\text{-(2-methoxyethyl)benzamide}

Step 2: Coupling with 2-Carboxybenzoyl Chloride

Reagents :

  • 2-Carboxybenzoyl chloride is prepared by treating 2-carboxybenzoic acid with thionyl chloride (SOCl₂).

  • Amide bond formation : React the 3-aminophenyl intermediate with 2-carboxybenzoyl chloride in tetrahydrofuran (THF) using N-methylmorpholine (NMM) as a base.

Reaction :

3-Amino-N-(2-methoxyethyl)benzamide+2-Carboxybenzoyl chlorideNMM, THFTarget Compound (Protected)\text{3-Amino-}N\text{-(2-methoxyethyl)benzamide} + \text{2-Carboxybenzoyl chloride} \xrightarrow{\text{NMM, THF}} \text{Target Compound (Protected)}

Step 3: Deprotection of Benzoic Acid

If a protecting group (e.g., methyl ester) is used, hydrolyze with lithium hydroxide (LiOH) in methanol/THF:

Methyl ester intermediateLiOH, MeOH/THF2-[(3-[(2-Methoxyethyl)amino]carbonylanilino)-carbonyl]benzoic acid\text{Methyl ester intermediate} \xrightarrow{\text{LiOH, MeOH/THF}} \text{2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid}

Step 1: Preparation of Activated Intermediates

  • Intermediate A : 3-Isocyanatobenzoyl chloride (from phosgenation of 3-aminobenzoic acid).

  • Intermediate B : 2-Methoxyethylamine.

Coupling :
React Intermediate A with Intermediate B in anhydrous DCM to form the urea linkage, followed by reaction with 2-carboxybenzoic acid using EDC·HCl and HOBt:

3-Isocyanatobenzoyl chloride+2-MethoxyethylamineUrea intermediateEDC\cdotpHCl, HOBtTarget Compound\text{3-Isocyanatobenzoyl chloride} + \text{2-Methoxyethylamine} \rightarrow \text{Urea intermediate} \xrightarrow{\text{EDC·HCl, HOBt}} \text{Target Compound}

Optimization and Critical Parameters

Solvent and Base Selection

  • Polar aprotic solvents (DMF, THF) enhance amide coupling efficiency.

  • Non-nucleophilic bases (TEA, NMM) prevent side reactions during acyl chloride reactions.

Protecting Group Strategy

  • Methyl ester protection of the benzoic acid prevents unwanted nucleophilic attack during amide formation.

  • Deprotection : LiOH in methanol/THF (90% yield reported for analogous compounds).

Catalytic Systems for Nitro Reduction

  • Pd/C with H₂ : High selectivity for nitro-to-amine conversion without over-reduction.

  • Fe/AcOH : Cost-effective alternative but may require longer reaction times.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : Expected signals include δ 8.2 (amide NH), δ 3.4 (OCH₂CH₂O), and δ 12.5 (COOH).

  • IR (KBr) : Peaks at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (NH stretch).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, retention time ~12.5 min.

  • Melting Point : 215–217°C (decomposes).

Challenges and Mitigation Strategies

Side Reactions

  • Oversubstitution : Controlled stoichiometry (1:1 amine:acyl chloride) minimizes di- or tri-substituted byproducts.

  • Hydrolysis of Methoxy Group : Avoid aqueous conditions during coupling steps.

Yield Improvement

  • High-dilution conditions reduce intermolecular side reactions during amide formation.

  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h for analogous amides.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Thionyl chloride vs. oxalyl chloride : SOCl₂ is preferred for bulk acyl chloride synthesis due to lower cost.

  • Recycling solvents : DCM and THF can be recovered via distillation.

Green Chemistry Metrics

  • Atom economy : 78% for Route 1 (theoretical).

  • E-factor : 12.5 kg waste/kg product (primarily from solvent use) .

Chemical Reactions Analysis

Types of Reactions

2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products

    Oxidation Products: Carboxylic acids or ketones, depending on the specific conditions.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Anilino-Carbonyl Derivatives

The primary structural variations among analogs lie in the substituents attached to the anilino-carbonyl group. Key examples include:

Substituent: Cyclohexylamino Group
  • Predicted density: 1.30 g/cm³; boiling point: 544.4°C .
Substituent: Diethylamino Group
  • Compound: 2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid (CAS: 27750-92-1) Molecular Formula: C18H20N2O3 Molecular Weight: 312.36 Key Differences: The diethylamino group enhances lipophilicity, favoring membrane permeability but possibly compromising solubility. Applications may differ in pharmacokinetic profiles .
Substituent: 3-Methoxypropylamino Group
  • This structural feature is critical in drug design for optimizing target interactions .

Positional Isomers and Electronic Effects

  • Positional Isomer: 2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid () Key Difference: The substituent is attached at the 4-position of the anilino group instead of the 3-position. This positional shift alters electronic distribution and hydrogen-bonding patterns, impacting reactivity and biological activity .

Core Structure Modifications

Cyclohexanecarboxylate vs. Benzoic Acid Core
  • Compound: 2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)carbonyl]cyclohexanecarboxylate () Key Difference: Replacement of the benzoic acid core with a cyclohexane ring reduces aromaticity and introduces conformational constraints. This modification affects solubility and metabolic stability .

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Substituent Group Key Properties/Applications References
Target Compound C18H17N2O5 341.34 2-Methoxyethylamino Moderate solubility; drug intermediate
2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid C18H20N2O3 312.36 Diethylamino High lipophilicity
2-({2-[(Cyclohexylamino)carbonyl]anilino}carbonyl)benzoic acid C21H22N2O4 366.42 Cyclohexylamino Steric hindrance; enzyme inhibitor
2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid C19H21N2O5 369.38 3-Methoxypropylamino Enhanced flexibility

Research Findings and Implications

  • Synthetic Pathways: Analogous compounds (e.g., 2-(2-nitroanilino)benzoic acid in ) are synthesized via nitro-group reduction and subsequent carbamoylation, suggesting shared methodologies for the target compound .
  • Biological Relevance: The 2-methoxyethylamino group in the target compound may improve solubility compared to purely hydrophobic substituents, making it advantageous for oral bioavailability in drug development .
  • Thermodynamic Properties : Predicted boiling points (~544°C for cyclohexyl analogs) and densities (~1.30 g/cm³) highlight the influence of substituents on physical stability .

Biological Activity

2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid, with the molecular formula C18H18N2O5 and CAS Number 940540-44-3, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological systems, particularly in the context of enzyme inhibition and cellular pathways.

  • Molecular Weight : 342.35 g/mol
  • Molecular Structure : The compound consists of a benzoic acid moiety linked to an aniline derivative, which is further substituted with a methoxyethyl group.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes. The following sections summarize key findings from recent research.

Enzyme Inhibition Studies

Recent investigations have highlighted the role of benzoic acid derivatives in inhibiting specific enzymes involved in critical biological pathways. For instance, studies have shown that compounds similar to this compound can inhibit proteasomal activity, which is crucial for protein degradation and turnover within cells.

Table 1: Summary of Enzyme Inhibition Activities

CompoundTarget EnzymeInhibition PercentageReference
Compound ACathepsin B467.3 ± 3.9%
Compound BUPPSignificant Activation
This compoundTBDTBDTBD

Case Studies

  • Cell-Based Assays : In vitro studies have demonstrated that derivatives of benzoic acid can significantly enhance the activity of cathepsins, which are enzymes involved in protein degradation. The activation of these enzymes suggests potential applications in modulating proteostasis, particularly in age-related conditions where protein homeostasis is disrupted .
  • In Silico Studies : Computational modeling has indicated that this compound could serve as a potential binder for various proteolytic enzymes. These findings align with experimental data showing increased enzyme activity upon treatment with similar compounds .

The mechanism through which this compound exerts its biological effects likely involves direct interaction with enzyme active sites, thereby inhibiting their function. This interaction can lead to downstream effects on cellular signaling pathways and metabolic processes.

Pharmacological Potential

Given its structural characteristics and biological activity, this compound may hold promise as a therapeutic agent in various medical applications:

  • Anti-aging Treatments : By enhancing proteasomal activity and promoting protein turnover, it could be explored as a candidate for anti-aging formulations.
  • Cancer Therapeutics : The ability to inhibit specific enzymes involved in cancer cell proliferation presents a potential avenue for developing anticancer drugs.

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